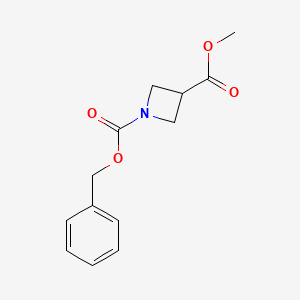
1-苄基-3-甲基氮杂环丁烷-1,3-二羧酸酯
描述
1-Benzyl 3-methyl azetidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氮杂螺[3.4]辛烷的合成
1-苄基-3-甲基氮杂环丁烷-1,3-二羧酸酯: 被用作氮杂螺[3.4]辛烷合成的构建块,这些化合物因其潜在的药理活性而受到关注 。Carreira 研究小组开发了在 LDA(二异丙基氨基锂)存在下通过 3 位的烯醇化来功能化该底物的方案。
药物化学
在药物化学中,该化合物用作开发新药的前体。 其结构允许引入各种官能团,从而可以发现新的治疗剂 。
材料科学
1-苄基-3-甲基氮杂环丁烷-1,3-二羧酸酯中存在的氮杂环丁烷环可以掺入聚合物中以增强其性能。 这包括提高热稳定性和改变机械强度,这对于为工业应用创造先进材料非常有价值 。
环境科学
研究人员正在探索氮杂环丁烷衍生物在环境科学中的应用,特别是在绿色化学领域。 目标是开发可持续的工艺和材料,最大限度地减少有害物质的使用和产生 。
分析化学
在分析化学中,1-苄基-3-甲基氮杂环丁烷-1,3-二羧酸酯可用作色谱分析中的标准物质或参考物质。 它有助于识别和量化各种样品中的复杂混合物 。
生物化学
该化合物在生物化学研究中也很重要,它可以用来研究酶-底物相互作用。 其独特的结构可以模拟某些生物分子,有助于理解生化途径 。
药理学
在药理学中,1-苄基-3-甲基氮杂环丁烷-1,3-二羧酸酯对于药物设计和发现很有价值。 它可用于合成具有针对各种疾病的潜在活性的化合物,有助于开发新药 。
化学教育
最后,该化合物用于化学教育来教授高级有机合成技术。 它提供了如何将理论知识应用于现实世界化学合成的实际示例 。
作用机制
Target of Action
The primary targets of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The exact mode of action of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate It is known that this compound can be readily functionalized via enolization at the 3-position in the presence of lda .
Biochemical Pathways
The biochemical pathways affected by 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate It is known that this compound is used as a building block in the synthesis of azaspiro[3.4]octanes , suggesting that it may play a role in the synthesis of these complex organic compounds.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate As such, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate Factors such as temperature, pH, and the presence of other chemicals could potentially affect the action of this compound .
生化分析
Biochemical Properties
1-Benzyl 3-methyl azetidine-1,3-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a precursor in the synthesis of more complex molecules, such as azaspiro[3.4]octanes . The interactions of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate with enzymes and proteins often involve binding to active sites, leading to either inhibition or activation of enzymatic activity. These interactions are essential for modulating biochemical pathways and can be leveraged for therapeutic purposes.
Cellular Effects
The effects of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound can impact cell signaling by interacting with receptors and other signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For example, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate may inhibit the activity of specific enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. This compound exhibits a degree of stability under standard laboratory conditions, allowing for prolonged experimental use . Over time, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate may undergo degradation, leading to changes in its biochemical properties and effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-Benzyl 3-methyl azetidine-1,3-dicarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound can serve as a substrate for specific enzymes, leading to the production of intermediate metabolites that participate in broader metabolic networks . The interactions of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate with metabolic enzymes are crucial for understanding its role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects . The distribution of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
1-Benzyl 3-methyl azetidine-1,3-dicarboxylate exhibits specific subcellular localization patterns, which are critical for its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
1-O-benzyl 3-O-methyl azetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-12(15)11-7-14(8-11)13(16)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBHUIMZBSWWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662583 | |
| Record name | 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757239-60-4 | |
| Record name | 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1520989.png)
amine](/img/structure/B1520992.png)
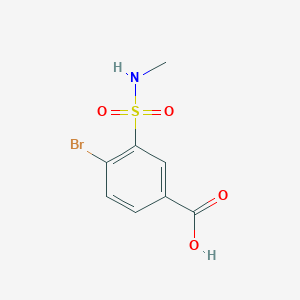
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1520995.png)
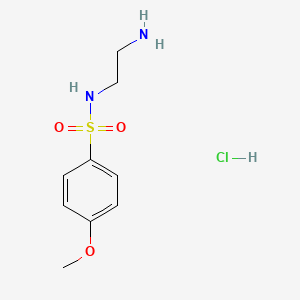

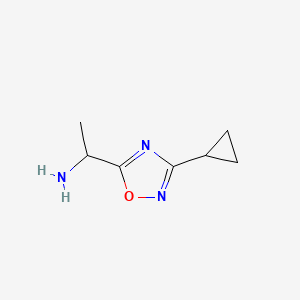
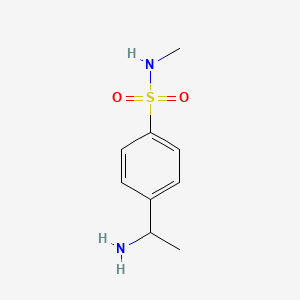
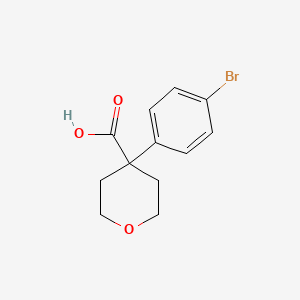


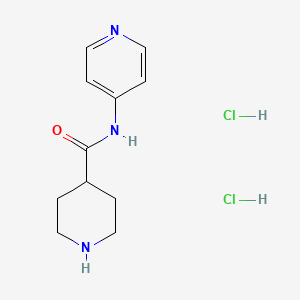
amine](/img/structure/B1521011.png)
![2-[(3-bromophenyl)amino]-N-(2-methylpropyl)propanamide](/img/structure/B1521012.png)
